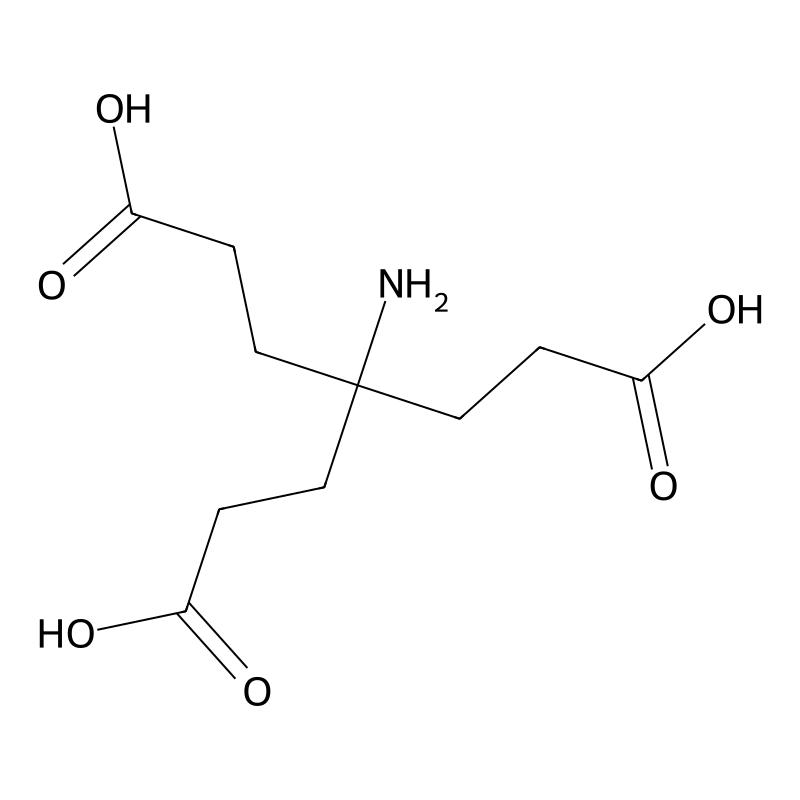4-Amino-4-(2-carboxyethyl)heptanedioic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4-Amino-4-(2-carboxyethyl)heptanedioic acid is a compound with the molecular formula C₁₀H₁₇N₁O₆ and a molecular weight of 217.25 g/mol. It features a heptanedioic acid backbone, which is modified by an amino group and a carboxyethyl side chain. This structure provides unique properties that are of interest in various biochemical applications. The compound is classified under the CAS number 176738-98-0 and has been identified in several chemical databases, including PubChem with the CID 387081 .
Currently, there is no scientific research readily available describing a specific mechanism of action for ATA.
Uniqueness
The uniqueness of 4-Amino-4-(2-carboxyethyl)heptanedioic acid lies in its specific combination of functional groups and its potential for further modification, making it a versatile candidate for various applications not fully explored by other similar compounds.
The synthesis of 4-Amino-4-(2-carboxyethyl)heptanedioic acid can be achieved through several methods:
- Amine Addition: The reaction of heptanedioic acid derivatives with appropriate amines under controlled conditions.
- Carboxylation Reactions: Utilizing carboxylation techniques on suitable precursors to introduce the carboxyethyl group.
- Multi-step Synthesis: Combining multiple synthetic steps involving protection and deprotection strategies to achieve the desired structure.
Each method can yield varying purities and yields, depending on the reaction conditions employed.
This compound finds applications in:
- Pharmaceuticals: As a potential building block for drug synthesis due to its ability to form various derivatives.
- Biochemical Research: Used in studies involving enzyme interactions and metabolic pathways.
- Agricultural Chemistry: Potential use in developing agrochemicals that require specific amino acid functionalities.
Interaction studies of 4-Amino-4-(2-carboxyethyl)heptanedioic acid focus on its binding properties with proteins and enzymes. Preliminary data suggest it may influence enzyme activity due to its structural similarity to natural substrates. Further research is needed to quantify these interactions and understand their implications fully.
4-Amino-4-(2-carboxyethyl)heptanedioic acid (CAS No. 176738-98-0) is a tricarboxylic amino acid derivative with the molecular formula C10H17NO6. This compound is known by several synonyms in the scientific literature:
- Aminomethanetrispropionic acid
- 4-AMINO-4-(2-CARBOXYETHYL)-HEPTANEDIOIC ACID
- Heptanedioic acid, 4-amino-4-(2-carboxyethyl)-
- NSC680472
In Chinese nomenclature, it is referred to as 4-氨基-4-(2-羧乙基)庚二酸. The compound has been registered in multiple chemical databases, with identifiers including PubChem CID 387081 and NSC Number 680472.








